[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
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Overview
Description
[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate: is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process:
Formation of the Hydrazone Linkage: This step involves the reaction of 4-prop-2-enoxybenzoyl hydrazine with an aldehyde or ketone to form the hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Esterification: The hydrazone intermediate is then reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that are easier to recycle can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-enoxy group can yield epoxides, while reduction of the hydrazone linkage can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The hydrazone linkage is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure can be optimized to enhance its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the methoxy group.
[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-hydroxybenzoate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can influence its chemical reactivity and biological activity. Methoxy groups are known to affect the electron density of aromatic rings, potentially enhancing the compound’s ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
The compound [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazone functional group, which is known for its biological relevance. The chemical structure can be depicted as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antioxidant Activity
Research indicates that hydrazone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that similar compounds could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, suggesting a protective role against cellular damage .
Antimicrobial Activity
Hydrazones have been reported to possess antimicrobial properties. In vitro studies show that derivatives similar to this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Potential
The compound's anticancer properties have been explored in several studies. For instance, hydrazone derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects are attributed to the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways involved in cancer progression .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition is significant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are essential for therapeutic strategies .
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant activity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This data supports the hypothesis that the compound can effectively mitigate oxidative stress .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted on bacterial strains using agar diffusion methods. The results demonstrated significant zones of inhibition for E. coli and S. aureus, indicating potent antimicrobial activity.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 18 |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Case Study 3: Anticancer Activity
The cytotoxic effects were assessed using MTT assays on MCF-7 cells. The results showed that at concentrations above 50 µM, there was a significant reduction in cell viability.
Concentration (µM) | % Cell Viability |
---|---|
10 | 90 |
50 | 70 |
100 | 40 |
This indicates promising anticancer potential worth exploring in clinical settings .
Properties
CAS No. |
767335-91-1 |
---|---|
Molecular Formula |
C25H22N2O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H22N2O5/c1-3-15-31-22-13-7-19(8-14-22)24(28)27-26-17-18-5-4-6-23(16-18)32-25(29)20-9-11-21(30-2)12-10-20/h3-14,16-17H,1,15H2,2H3,(H,27,28)/b26-17+ |
InChI Key |
SMJTYVYBQGTAKT-YZSQISJMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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